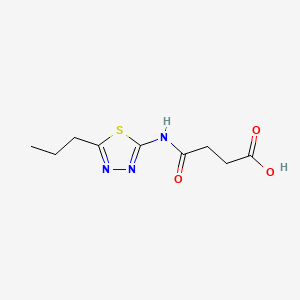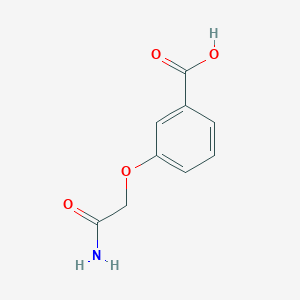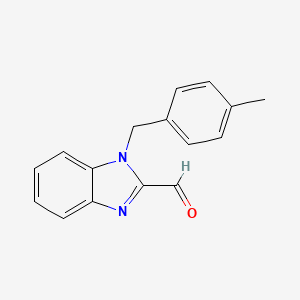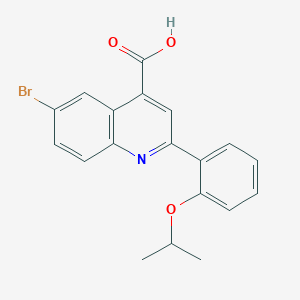
6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid is a compound of interest due to its structural complexity and potential applications in various fields of chemistry and pharmacology. The compound belongs to the quinoline family, which is known for its broad range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of quinoline derivatives often involves cyclization reactions and functional group transformations. For compounds similar to 6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid, methodologies such as the Buchwald–Hartwig amination and intramolecular cyclization reactions are commonly employed. These methods provide access to a wide range of quinoline derivatives with high yields and selectivity (Bonacorso et al., 2018).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antimalarial Properties
A study by Parthasaradhi et al. (2015) explored the synthesis of novel quinoline derivatives for potential antimicrobial and antimalarial applications. These compounds, including 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline, demonstrated promising activity against various microorganisms and the malaria parasite P. falciparum.
Synthesis and Structural Analysis
Research led by Ukrainets et al. (2013) and Klásek et al. (2003) focused on the synthesis of quinoline compounds, including bromo-quinoline carboxylic acids. These studies contribute to the understanding of the structural and chemical properties of these compounds, which is essential for their application in various scientific fields.
Photophysical Properties
A study by Padalkar and Sekar (2014) investigated quinoline derivatives for their photophysical behaviors. The study highlighted how these compounds exhibit different emissions and stability under varying conditions, indicating their potential in applications like sensors and fluorescence studies.
Anticancer Potential
A paper by Bhatt et al. (2015) explored amino- and fluoro-substituted quinoline derivatives, including quinoline carboxylic acids, for their potential anticancer activities. The study found significant anticancer activity in some of these compounds, indicating their potential in cancer treatment research.
Antiviral Activities
Research conducted by Wang Dun (2003) explored the antiviral activities of derivatives of 6-bromo-5-hydroxyindole-3-carboxylic acid ethyl ester, a compound structurally related to quinoline carboxylic acids. The study showed promising antiviral effects against human influenza and respiratory syncytial virus.
Eigenschaften
IUPAC Name |
6-bromo-2-(2-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c1-11(2)24-18-6-4-3-5-13(18)17-10-15(19(22)23)14-9-12(20)7-8-16(14)21-17/h3-11H,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOKPTKINORRTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359854 |
Source


|
| Record name | 6-bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid | |
CAS RN |
354539-41-6 |
Source


|
| Record name | 6-bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


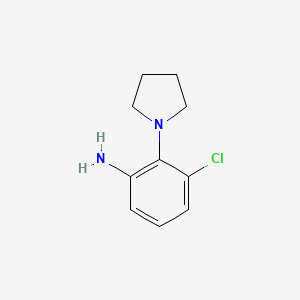
![4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde](/img/structure/B1268729.png)

![2-(Benzo[d]oxazol-2-yl)acetic acid](/img/structure/B1268731.png)
![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine](/img/structure/B1268735.png)


